molecular formula C10H10N4O B13939202 2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine

2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine

Cat. No.: B13939202
M. Wt: 202.21 g/mol
InChI Key: QHGIGUZKKGAWTG-UHFFFAOYSA-N
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Description

2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkylating agents.

Major Products Formed

Scientific Research Applications

2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine is unique due to its specific combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H10N4O/c1-15-9-3-2-7(6-13-9)10-12-5-4-8(11)14-10/h2-6H,1H3,(H2,11,12,14)

InChI Key

QHGIGUZKKGAWTG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=NC=CC(=N2)N

Origin of Product

United States

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